(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane

Catalog No.
S3413371
CAS No.
325168-89-6
M.F
C48H50P2
M. Wt
688.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-par...

CAS Number

325168-89-6

Product Name

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane

IUPAC Name

[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane

Molecular Formula

C48H50P2

Molecular Weight

688.9 g/mol

InChI

InChI=1S/C48H50P2/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3

InChI Key

LYHOBZAADXPPNW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C

Homogeneous Catalysis

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane functions as a ligand in homogeneous catalysis. Ligands are molecules that bind to metal centers in catalysts, influencing their reactivity and selectivity. This specific bisphosphine ligand exhibits several advantages:

  • Chirality: The (S)-enantiomer provides enantioselectivity, meaning it can favor the formation of one specific enantiomer in a reaction. This is crucial for developing drugs and other chiral molecules where only one form is desired.
  • Steric bulk: The bulky "xylyl" groups (derived from xylene) around the phosphorus atoms create a sterically hindered environment around the metal center. This can control the orientation of substrates approaching the catalyst, leading to higher reaction selectivity.
  • Electronic properties: The phosphine groups can donate electrons to the metal center, influencing its electronic state and reactivity.

Due to these properties, (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane has been explored in various catalytic reactions, including:

  • Hydrogenation: Enantioselective hydrogenation of alkenes and ketones
  • Hydroformylation: Asymmetric hydroformylation of alkenes for the production of aldehydes with high enantiomeric purity
  • Coupling reactions: Cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds

Material Science

The unique rigid and bulky structure of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane makes it a promising candidate for material science applications. Researchers are exploring its potential use in:

  • Organic light-emitting diodes (OLEDs): As a ligand in phosphorescent metal complexes for efficient light emission in OLED devices
  • Self-assembled materials: As a building block for the construction of supramolecular structures with well-defined architectures and functionalities

XLogP3

12.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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